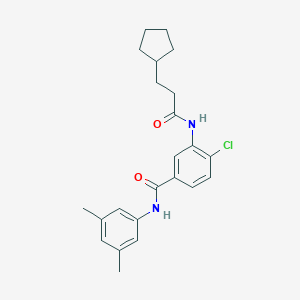![molecular formula C19H21NO4 B309405 Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309405.png)
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate, also known as Methyl 4-tert-butyl-2-hydroxy-5-(N-tert-butoxycarbonyl)-anilino benzoate, is a chemical compound that belongs to the class of benzoylphenylureas. It is a white crystalline powder that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate involves the inhibition of the proteasome. The proteasome is a large protein complex that is responsible for the degradation of intracellular proteins. Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins. This accumulation can induce cell death in cancer cells.
Biochemical and Physiological Effects
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anti-cancer agent. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
One limitation of using Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate in lab experiments is its potential toxicity. It has been found to be toxic to some normal cells, which could limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which could make it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for the research of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate. One direction is to investigate its potential as an anti-cancer agent. Further studies could be conducted to determine its efficacy in vivo and to investigate its potential in combination with other anti-cancer agents.
Another direction is to investigate its potential as an anti-inflammatory agent. Further studies could be conducted to determine its efficacy in the treatment of inflammatory diseases.
Finally, further studies could be conducted to elucidate the mechanism of action of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate. This could lead to a better understanding of its effects in vivo and could aid in the development of more effective therapies.
Synthesemethoden
The synthesis of Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate involves the reaction of 4-tert-butylbenzoyl chloride with 2-amino-4-methoxybenzoic acid to form 4-tert-butylbenzoyl-2-amino-4-methoxybenzoic acid. This intermediate is then reacted with methyl chloroformate to form Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate is commonly used in scientific research as a proteasome inhibitor. It has been found to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells. Therefore, Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate has been investigated as a potential anti-cancer agent.
Eigenschaften
Produktname |
Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)13-7-5-12(6-8-13)17(22)20-14-9-10-16(21)15(11-14)18(23)24-4/h5-11,21H,1-4H3,(H,20,22) |
InChI-Schlüssel |
IMWOXCSGKUKFPF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309323.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309327.png)
![3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309328.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)